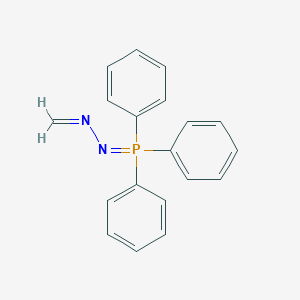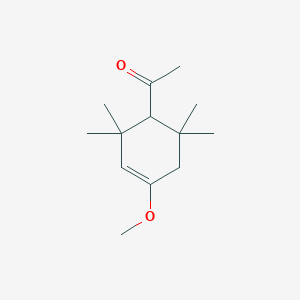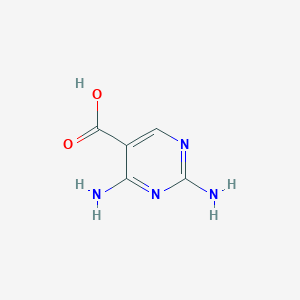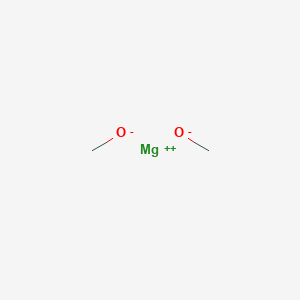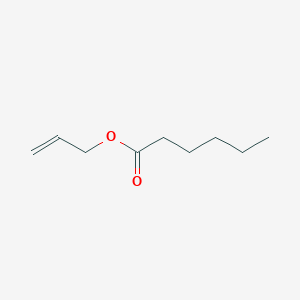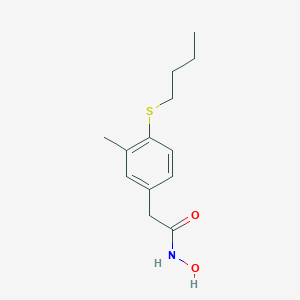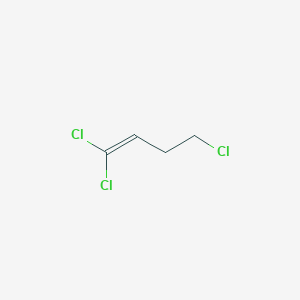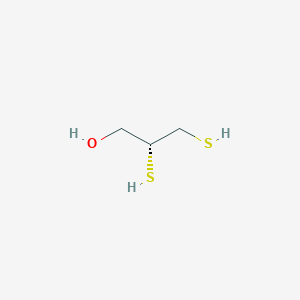
(2R)-2,3-bis(sulfanyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as threo-1,2-dimercaptopropane-1,3-diol (TDM) and has been extensively studied for its potential use in treating heavy metal poisoning.
作用機序
The mechanism of action of (2R)-2,3-bis(sulfanyl)propan-1-ol involves the formation of stable complexes with heavy metals. (2R)-2,3-bis(sulfanyl)propan-1-ol has two thiol groups that can bind to heavy metals through a process known as chelation. The resulting complexes are stable and can be excreted from the body through urine or feces.
生化学的および生理学的効果
(2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have several biochemical and physiological effects. It can increase the excretion of heavy metals, reduce oxidative stress, and improve liver and kidney function. (2R)-2,3-bis(sulfanyl)propan-1-ol has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating other diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of (2R)-2,3-bis(sulfanyl)propan-1-ol is its ability to chelate heavy metals, making it a useful tool in studying heavy metal toxicity. However, (2R)-2,3-bis(sulfanyl)propan-1-ol has some limitations in lab experiments. It can interfere with some analytical methods, such as atomic absorption spectroscopy, and can also bind to other metals in the sample, leading to false results.
将来の方向性
There are several future directions for (2R)-2,3-bis(sulfanyl)propan-1-ol research. One area of interest is its potential use in treating other diseases such as Alzheimer's and Parkinson's. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating these diseases. Another area of interest is the development of new chelating agents that are more effective and have fewer side effects than (2R)-2,3-bis(sulfanyl)propan-1-ol.
Conclusion:
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential use in treating heavy metal poisoning and has several biochemical and physiological effects. (2R)-2,3-bis(sulfanyl)propan-1-ol has some advantages and limitations in lab experiments, and there are several future directions for research in this area.
合成法
(2R)-2,3-bis(sulfanyl)propan-1-ol can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,3-epithiopropanol and sodium sulfide. This reaction results in the formation of (2R)-2,3-bis(sulfanyl)propan-1-ol with a yield of approximately 80%. Other methods include the reaction between 2,3-epithiopropanol and hydrogen sulfide and the reaction between 1,2-dibromo-3-chloropropane and sodium hydrosulfide.
科学的研究の応用
(2R)-2,3-bis(sulfanyl)propan-1-ol has been extensively studied for its potential use in treating heavy metal poisoning. It works by binding to heavy metals such as mercury, lead, and arsenic and forming stable complexes that can be excreted from the body. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to be effective in treating acute and chronic poisoning caused by these heavy metals.
特性
CAS番号 |
16495-08-2 |
|---|---|
製品名 |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
分子式 |
C3H8OS2 |
分子量 |
124.23 g/mol |
IUPAC名 |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
InChIキー |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](CS)S)O |
SMILES |
C(C(CS)S)O |
正規SMILES |
C(C(CS)S)O |
同義語 |
1-Propanol, 2,3-dimercapto-, (R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



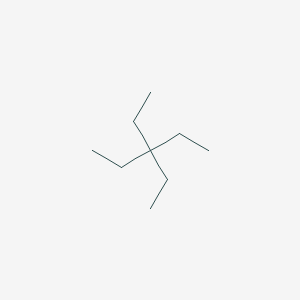
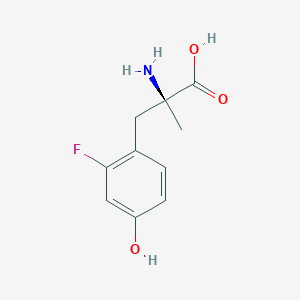
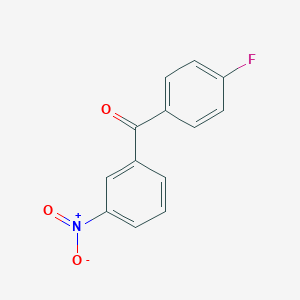
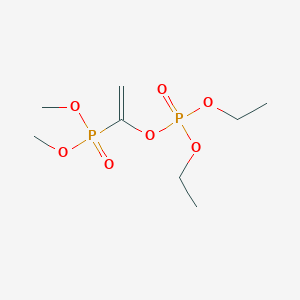
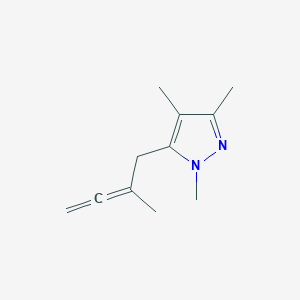
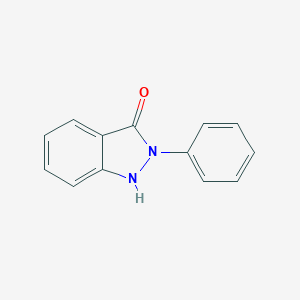
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
